An In-depth Technical Guide to the Synthesis of 19-Norandrostenedione from Estrone
An In-depth Technical Guide to the Synthesis of 19-Norandrostenedione from Estrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 19-norandrostenedione, a significant steroid intermediate, from the readily available starting material, estrone. The synthesis primarily involves a two-step process: a Birch reduction of an estrone derivative followed by an Oppenauer oxidation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.
Introduction
The removal of the C-19 angular methyl group from the steroid nucleus has been a subject of considerable interest in medicinal chemistry, leading to the development of potent anabolic and progestational agents. 19-Norandrostenedione is a key intermediate in the synthesis of various 19-norsteroids, including the anabolic steroid nandrolone (19-nortestosterone). The synthesis route starting from estrone is a classic and efficient method to access this class of compounds.
The core of this transformation relies on two powerful named reactions in organic chemistry. The first is the Birch reduction, which is used to reduce the aromatic A-ring of an estrone derivative to a non-conjugated diene.[1][2][3] This is followed by the hydrolysis of the resulting enol ether and subsequent isomerization to an α,β-unsaturated ketone. The second key reaction is the Oppenauer oxidation, a selective method for oxidizing secondary alcohols to ketones, which in this case, converts the 17β-hydroxyl group of the intermediate to a ketone.[4][5][6][7]
Overall Synthesis Pathway
The synthesis of 19-norandrostenedione from estrone can be summarized in the following key steps:
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Protection of the 3-hydroxyl group of estrone: Estrone is first converted to its methyl ether to protect the phenolic hydroxyl group during the reduction of the aromatic ring.
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Birch Reduction: The estrone methyl ether undergoes a Birch reduction, typically using an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source. This reaction selectively reduces the aromatic A-ring.[1][8][9]
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Hydrolysis and Isomerization: The intermediate enol ether from the Birch reduction is hydrolyzed under acidic conditions to yield a β,γ-unsaturated ketone, which then isomerizes to the more stable α,β-unsaturated ketone, 19-nortestosterone.
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Oppenauer Oxidation: The 17β-hydroxyl group of 19-nortestosterone is then oxidized to a ketone using the Oppenauer oxidation, yielding the final product, 19-norandrostenedione.[4][5][8]
Experimental Protocols
The following protocols are based on the work of Wilds and Nelson, which describes a facile synthesis of 19-nortestosterone and 19-norandrostenedione from estrone.[8]
Preparation of Estrone Methyl Ether
This initial step protects the phenolic hydroxyl group of estrone.
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Reagents and Materials: Estrone, dimethyl sulfate, anhydrous potassium carbonate, acetone.
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Procedure:
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A mixture of estrone, a slight excess of dimethyl sulfate, and a molar equivalent of anhydrous potassium carbonate is refluxed in acetone.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude estrone methyl ether.
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The product can be purified by recrystallization from a suitable solvent system (e.g., methanol).
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Birch Reduction of Estrone Methyl Ether to 19-Nortestosterone
This is the key step for the removal of the C-19 methyl group precursor.[8][10][11]
-
Reagents and Materials: Estrone methyl ether, lithium metal, liquid ammonia, absolute ethanol, diethyl ether.
-
Procedure:
-
A solution of estrone methyl ether in a mixture of diethyl ether and absolute ethanol is added to a stirred solution of lithium metal in liquid ammonia at -78 °C (dry ice/acetone bath).
-
The reaction is stirred until the blue color of the solvated electrons disappears.
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The reaction is quenched by the cautious addition of water.
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The ammonia is allowed to evaporate, and the residue is extracted with an organic solvent.
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The organic extracts are washed, dried, and concentrated.
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The crude enol ether is then hydrolyzed by treatment with a dilute acid (e.g., hydrochloric acid) in a suitable solvent (e.g., methanol) at room temperature.
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The resulting 19-nortestosterone is isolated by extraction and purified by chromatography or recrystallization.
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Oppenauer Oxidation of 19-Nortestosterone to 19-Norandrostenedione
The final step involves the oxidation of the 17-hydroxyl group.[4][5][6][7][8][12]
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Reagents and Materials: 19-Nortestosterone, aluminum isopropoxide, acetone, toluene.
-
Procedure:
-
A solution of 19-nortestosterone in a mixture of dry toluene and acetone is treated with aluminum isopropoxide.
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The mixture is refluxed for a specified period.
-
The reaction is cooled and quenched by the addition of a dilute acid.
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The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 19-norandrostenedione.
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The product is purified by recrystallization or column chromatography.
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Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis as described by Wilds and Nelson.[8]
| Step | Starting Material | Product | Reported Yield (%) |
| Methylation | Estrone | Estrone Methyl Ether | High (not specified) |
| Birch Reduction & Hydrolysis | Estrone Methyl Ether | 19-Nortestosterone | 70-77 (over-all) |
| Oppenauer Oxidation | 19-Nortestosterone | 19-Norandrostenedione | Excellent |
Note: The original publication provides an over-all yield of 70-77% for the conversion of estradiol methyl ether to 19-nortestosterone.[8] The yield for the initial methylation of estrone is typically high, and the Oppenauer oxidation is also reported to proceed in excellent yield.[8]
Signaling Pathways and Logical Relationships
The Birch reduction mechanism is a key conceptual element of this synthesis. The following diagram illustrates the electron transfer and protonation steps involved in the reduction of the aromatic A-ring of the estrone methyl ether.
Conclusion
The synthesis of 19-norandrostenedione from estrone via a Birch reduction and Oppenauer oxidation sequence is a well-established and efficient method. This guide has provided a detailed overview of the experimental protocols, summarized the quantitative data, and visualized the key chemical transformations and workflows. This information should serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development who are interested in the preparation of 19-norsteroids. Further optimization of reaction conditions and purification techniques may lead to even higher overall yields and purity of the final product.
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 7. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nandrolone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
